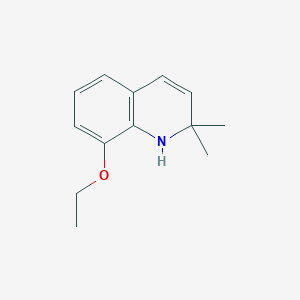

8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline

Description

Contextualizing 1,2-Dihydroquinolines within Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form a cornerstone of organic chemistry. Nitrogen-containing heterocycles are particularly noteworthy for their widespread presence in natural products and synthetic molecules with significant biological activity. arkat-usa.org Quinoline (B57606), a benzopyridine, and its partially saturated derivatives like dihydroquinolines, are key examples of such important heterocyclic frameworks. arkat-usa.org

The 1,2-dihydroquinoline (B8789712) structure, specifically, represents a partially hydrogenated quinoline ring system. This structural motif is a recurring feature in a variety of natural products and pharmacologically active substances. arkat-usa.orgnih.gov The presence of both an aromatic ring and a partially saturated heterocyclic ring imparts a unique combination of rigidity and conformational flexibility, making it a versatile building block in medicinal chemistry and materials science. nih.gov

Significance of the Dihydroquinoline Framework in Advanced Chemical Synthesis and Materials Science

The dihydroquinoline framework is not only a constituent of biologically active molecules but also a valuable intermediate in advanced chemical synthesis. A multitude of synthetic methods have been developed to construct this heterocyclic system, reflecting its importance to the chemical community. organic-chemistry.orgnih.govnih.gov These synthetic routes often involve transition-metal catalysis or multicomponent reactions, allowing for the creation of a diverse array of substituted dihydroquinolines. organic-chemistry.orgnih.govresearchgate.net

The versatility of the dihydroquinoline scaffold extends to materials science, where these compounds have been investigated for applications such as sensors and luminescent materials. nih.gov The ability to introduce various functional groups onto the dihydroquinoline core allows for the fine-tuning of their electronic and photophysical properties, making them attractive candidates for the development of novel functional materials. nih.govacs.org

Overview of Research Trajectories for Alkoxy-Substituted Dihydroquinolines

The introduction of substituents onto the dihydroquinoline ring system can significantly modulate its chemical and biological properties. Alkoxy groups, in particular, are of interest due to their ability to influence the electron density of the aromatic ring and participate in hydrogen bonding. Research into alkoxy-substituted quinolines and their derivatives has explored a range of potential applications.

For instance, studies have investigated the antioxidant properties of alkoxy-substituted quinoline derivatives. nih.gov The position and nature of the alkoxy group can impact the compound's ability to scavenge free radicals, a property of interest in the development of new antioxidant agents. nih.govnih.gov Furthermore, research into 8-alkoxyquinolines has been pursued in the context of developing antagonists for various biological receptors. nih.gov The synthesis of 8-alkoxy substituted thieno[2,3-c]isoquinolin-5(4H)-ones has also been a focus, highlighting the utility of these precursors in constructing more complex heterocyclic systems. nih.gov These research directions underscore the continued interest in exploring the chemical space of alkoxy-substituted dihydroquinolines for potential applications in medicine and beyond.

While extensive research exists for the broader class of dihydroquinolines, specific data for 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline is limited in publicly accessible scientific literature. Its basic chemical identifiers are presented in the table below.

| Property | Value |

| IUPAC Name | 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline |

| CAS Number | 287736-49-6 |

| Molecular Formula | C13H17NO |

| Molecular Weight | 203.28 g/mol |

Table 1: Chemical Identification of 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline

Given the lack of specific published research on this particular compound, its synthesis and properties can be inferred from related structures. For example, the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines has been achieved through the reaction of anilines with acetone (B3395972) or a desired ketone, catalyzed by a metal-organic framework under mild conditions. researchgate.net By analogy, a potential synthetic route to 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline could involve the reaction of 2-ethoxyaniline with acetone.

The potential applications of this specific compound remain an area for future investigation. Based on the research trajectories of related alkoxy-substituted dihydroquinolines, it is conceivable that 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline could be explored for its antioxidant properties or as a building block in the synthesis of more complex molecules for materials science or medicinal chemistry. However, without dedicated studies, these remain speculative possibilities.

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

8-ethoxy-2,2-dimethyl-1H-quinoline |

InChI |

InChI=1S/C13H17NO/c1-4-15-11-7-5-6-10-8-9-13(2,3)14-12(10)11/h5-9,14H,4H2,1-3H3 |

InChI Key |

BUINEXWYGOKEDA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1NC(C=C2)(C)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 8 Ethoxy 2,2 Dimethyl 1,2 Dihydroquinoline and Its Congeners

Oxidative Transformation Pathways

The oxidation of 2,2-dialkyl-1,2-dihydroquinolines can proceed through several pathways, largely dictated by the nature of the oxidizing agent and the reaction conditions. These transformations often involve radical intermediates, leading to a variety of products including dimers, quinoneimines, and N-oxides.

Aminyl Radical Formation and Subsequent Reaction Dynamics

A key initial step in the oxidation of many 1,2-dihydroquinolines is the formation of an aminyl radical. For instance, the oxidation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (a close congener of the title compound) with agents like silver oxide or lead dioxide, or in the presence of alkylperoxyls, leads to the formation of the corresponding aminyl radical. researchgate.net This radical species is a pivotal intermediate that can undergo several subsequent reactions.

The fate of the aminyl radical is concentration-dependent. At lower concentrations of oxidizing agents, the aminyl radical can lead to the formation of dimers as the primary product. researchgate.net This suggests a second-order reaction with respect to the aminyl radical.

Dimerization Mechanisms

Dimerization is a common pathway for aminyl radicals derived from dihydroquinolines. For example, the oxidation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline can yield a C(8)-N coupled dimer, specifically 8-(6-ethoxy-2,2,4-trimethyl-1,2-dihydro-1-quinolinyl)-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline. researchgate.net This dimer itself can be further oxidized. Another instance of oxidative dimerization has been observed during the bromination of 1,2-dihydro-2,2,4-trimethylquinoline in sulfuric acid, where it is the main product of attempted tetrabromination. rsc.org

The mechanism of dimerization likely involves the coupling of two aminyl radicals. The regioselectivity of this coupling (e.g., C-N vs. N-N or other C-C linkages) is influenced by the steric and electronic properties of the specific dihydroquinoline.

Quinoneimine and N-Oxide Formation Routes

Further oxidation of the aminyl radical can lead to the formation of quinoneimines. In the case of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, both p-quinoneimine and o-quinoneimine derivatives have been identified as oxidation products. researchgate.net The formation of these compounds represents a higher oxidation state compared to the initial dihydroquinoline.

Alternatively, oxidation with peroxy acids, such as m-chloroperbenzoic acid, can lead to the formation of N-oxides. The oxidation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline with this reagent yields the corresponding N-oxide, which can be isolated as a crystalline solid. researchgate.net This nitroxide is a stable radical that can act as an efficient antioxidant. researchgate.net

| Oxidizing Agent | Major Product(s) | Reference |

| Silver oxide / Lead dioxide | Dimer, Quinoneimines | researchgate.net |

| Alkylperoxyls (low conc.) | Dimer | researchgate.net |

| m-Chloroperbenzoic acid | N-oxide, Dimer | researchgate.net |

| Potassium nitrosodisulfonate | 8-Quinolone | researchgate.net |

Role of Radical Intermediates in Dihydroquinoline Chemistry

Radical intermediates are central to the chemistry of dihydroquinolines, particularly in their antioxidant action and in various synthetic transformations. The formation of aminyl radicals is a key step, and their subsequent reactions dictate the final product distribution. researchgate.net The stability of these radical intermediates can influence the regioselectivity of subsequent reactions. mdpi.com The study of these intermediates is crucial for understanding the mechanisms of antioxidant activity, as the oxidation products of the initial dihydroquinoline can also possess antioxidant properties. researchgate.net

Reaction Kinetics and Thermodynamics in Dihydroquinoline Synthesis

In the context of dihydroquinoline synthesis, factors such as temperature, catalyst concentration, and solvent can significantly influence the reaction kinetics. For example, some syntheses are carried out at elevated temperatures to overcome the activation energy barrier. researchgate.net

Intramolecular Rearrangements and Cyclizations

2,2-Dialkyl-1,2-dihydroquinolines and their derivatives can undergo various intramolecular rearrangements and cyclizations. For instance, the N-oxide of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, in the presence of silica (B1680970) gel, readily cyclizes to form a pentamethylpyrrolo[3,2,1-ij]quinoline derivative. researchgate.net

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 8 Ethoxy 2,2 Dimethyl 1,2 Dihydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular framework of organic compounds in solution.

One-Dimensional (¹H and ¹³C) NMR Analysis for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information for the structural verification of 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline.

The ¹H NMR spectrum would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. This would include the aromatic protons on the quinoline (B57606) core, the methylene (B1212753) and methyl protons of the ethoxy group, the gem-dimethyl protons at the C2 position, the proton on the nitrogen atom, and the protons of the dihydro portion of the ring. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would be meticulously analyzed to confirm the presence of these functional groups and their relative positions.

Complementary to the proton data, the ¹³C NMR spectrum would display signals for each unique carbon atom. The chemical shifts of the aromatic carbons, the aliphatic carbons of the ethoxy and dimethyl groups, and the carbons of the dihydroquinoline ring would provide critical information about the carbon skeleton. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would further aid in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 1: Predicted ¹H NMR Data for 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline (Note: This is a predicted data table as experimental data is not publicly available. Actual chemical shifts and coupling constants may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | m | - |

| NH | 4.5 - 5.5 | s (br) | - |

| O-CH₂-CH₃ | 3.9 - 4.2 | q | 7.0 |

| C(3)-H₂ | 2.7 - 3.0 | t | 6.5 |

| C(4)-H₂ | 1.8 - 2.1 | t | 6.5 |

| O-CH₂-CH₃ | 1.3 - 1.5 | t | 7.0 |

| C(CH₃)₂ | 1.2 - 1.4 | s | - |

Table 2: Predicted ¹³C NMR Data for 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline (Note: This is a predicted data table as experimental data is not publicly available. Actual chemical shifts may vary.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C | 110 - 150 |

| C-O (Aromatic) | 145 - 155 |

| C-N | 135 - 145 |

| O-CH₂ | 60 - 70 |

| C(CH₃)₂ | 50 - 60 |

| C(3) | 25 - 35 |

| C(4) | 20 - 30 |

| O-CH₂-CH₃ | 10 - 20 |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would be utilized to correlate directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to the signal of the carbon atom to which it is attached, confirming the C-H one-bond connections.

Further elucidation of the molecular skeleton would be achieved through a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). For instance, HMBC would show correlations from the gem-dimethyl protons to the C2 and C3 carbons, and from the ethoxy protons to the aromatic C8 carbon, thereby confirming the substitution pattern. These long-range correlations are crucial for assembling the complete structural puzzle.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique elemental formula. For 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline (C₁₃H₁₉NO), HRMS would provide an exact mass measurement that can be compared to the theoretical calculated mass, confirming the molecular formula and providing strong evidence for the compound's identity.

Table 3: HRMS Data for 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline (Note: This is a theoretical data table.)

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 206.15394 | - | - |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline would be expected to show characteristic absorption bands for the N-H bond (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-3000 cm⁻¹), C=C stretching in the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the ethoxy group (around 1000-1300 cm⁻¹).

Table 4: Characteristic IR Absorption Bands for 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline (Note: This is a predicted data table.)

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| C-N | Stretching | 1250 - 1350 |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Intermolecular Interactions

While NMR provides detailed information about the molecule's structure in solution, X-ray diffraction analysis reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

If a suitable single crystal of 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline can be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the exact bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the absolute configuration of any stereocenters and provide insights into the crystal packing, including intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the solid-state architecture.

Table 5: Hypothetical Crystallographic Data for 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline (Note: This data is purely hypothetical and for illustrative purposes.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | 4 |

Analysis of Hydrogen Bonding Networks and π-π Stacking Interactions

The supramolecular architecture of 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline in the solid state and its behavior in solution are significantly influenced by non-covalent interactions, primarily hydrogen bonding and π-π stacking. While specific crystallographic or detailed computational studies on 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline are not extensively available in the public domain, an analysis of its structural features allows for a detailed projection of its potential intermolecular interactions. These interactions are crucial in determining the compound's physical properties, such as melting point and solubility, and can influence its chemical reactivity.

Hydrogen Bonding Networks

The structure of 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline features a secondary amine group (N-H) within the dihydroquinoline ring and an ethoxy group (-O-CH₂CH₃) at the 8-position, both of which are capable of participating in hydrogen bonding.

The N-H group can act as a hydrogen bond donor, while the nitrogen atom itself and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. This dual capability allows for the formation of various hydrogen bonding motifs. In the solid state, it is highly probable that molecules of 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline form intermolecular N-H···O hydrogen bonds, where the N-H of one molecule interacts with the oxygen atom of the ethoxy group of a neighboring molecule. This type of interaction is a common feature in the crystal structures of related heterocyclic compounds.

Furthermore, the nitrogen atom of the dihydroquinoline ring could potentially act as a hydrogen bond acceptor, leading to N-H···N interactions, although these are generally weaker than N-H···O bonds. In protic solvents, the compound can form hydrogen bonds with solvent molecules, which would affect its solubility and solution-state conformation.

While specific experimental data for 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline is not available, studies on analogous dihydroquinoline derivatives provide insights into the types of hydrogen bonds that can be expected. For instance, in the crystal structure of dimethyl 2,6,8-trimethyl-1,2-dihydroquinoline-2,4-dicarboxylate, intermolecular N-H···O and C-H···O hydrogen bonds are observed, leading to the formation of complex supramolecular assemblies. nih.gov

Table 1: Potential Hydrogen Bond Interactions in 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline

| Donor | Acceptor | Type of Interaction | Probable Occurrence |

| N-H | O (ethoxy) | Intermolecular | High |

| N-H | N (dihydroquinoline) | Intermolecular | Moderate |

| C-H (aromatic) | O (ethoxy) | Intermolecular | Moderate |

| C-H (aliphatic) | O (ethoxy) | Intermolecular | Low |

This table is illustrative and based on the structural features of the compound and data from related structures. Specific bond lengths and angles would require experimental or computational verification.

π-π Stacking Interactions

The quinoline ring system in 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline is an extended aromatic system, making it susceptible to π-π stacking interactions. These non-covalent interactions arise from the attractive forces between the electron-rich π-orbitals of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements.

In the solid state, π-π stacking interactions are expected to play a significant role in the packing of the molecules, likely in conjunction with the hydrogen bonding networks. The ethoxy and dimethyl groups on the dihydroquinoline ring will introduce steric constraints that influence the specific geometry of the π-π stacking. It is probable that a parallel-displaced or T-shaped conformation is favored over a direct face-to-face stacking to minimize steric hindrance.

Table 2: Predicted Parameters for π-π Stacking in 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline Analogs

| Interaction Type | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) | Interaction Energy (kcal/mol) |

| Parallel-Displaced | 3.4 - 3.8 | < 10 | -2.5 to -5.0 |

| T-shaped | 4.5 - 5.5 | ~90 | -1.5 to -3.0 |

This table presents typical values for π-π stacking interactions in related aromatic and heterocyclic compounds and serves as an estimation for 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline. The actual values are dependent on the specific crystalline polymorph.

Computational and Theoretical Studies on 8 Ethoxy 2,2 Dimethyl 1,2 Dihydroquinoline Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org DFT methods calculate the total energy of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunctions of all electrons.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization. youtube.com For 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline, this would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located.

Given the presence of the flexible ethoxy group and the non-aromatic dihydroquinoline ring, the molecule can exist in multiple conformations. A conformational analysis would be performed to identify the various low-energy conformers and determine their relative stabilities. This would typically involve systematically rotating the single bonds of the ethoxy group and exploring different puckering conformations of the dihydroquinoline ring. The results would indicate the most likely shape the molecule adopts under normal conditions.

Table 1: Predicted Optimized Geometrical Parameters for 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.47 | ||

| N1-C8a | 1.40 | ||

| C8-O1 | 1.37 | ||

| O1-C9 | 1.43 | ||

| C9-C10 | 1.51 | ||

| C2-C3 | 1.51 | ||

| C3-C4 | 1.34 | ||

| C4-C4a | 1.45 | ||

| C4a-C8a | 1.40 | ||

| C2-N1-C8a | 118.5 | ||

| C8-O1-C9 | 117.9 | ||

| O1-C9-C10 | 108.2 | ||

| C8a-N1-C2-C3 | -15.2 | ||

| C8-O1-C9-C10 | 178.5 |

Note: This data is illustrative and represents typical values expected from DFT calculations based on similar molecular structures. Actual values would be determined from specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. rsc.orgscirp.org

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state. rsc.org For 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline, the HOMO would likely be localized on the electron-rich dihydroquinoline ring and the oxygen atom of the ethoxy group, while the LUMO would be distributed over the quinoline (B57606) ring system.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.62 |

Note: This data is illustrative. The specific values are dependent on the level of theory and basis set used in the DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.comchemrxiv.orgchemrxiv.org It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions signify negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polar regions.

For 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline, the MEP map would be expected to show a region of high negative potential around the nitrogen atom and the oxygen atom of the ethoxy group, identifying them as likely sites for protonation or interaction with electrophiles. mdpi.comnih.gov The aromatic part of the quinoline ring would also exhibit regions of negative potential above and below the plane of the ring.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. scirp.org These descriptors provide a more quantitative understanding of the molecule's behavior in chemical reactions.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A larger value indicates a "harder" and less reactive molecule. scirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A "softer" molecule is more polarizable and more reactive. rsc.org

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (η).

These descriptors for 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline would be derived from its calculated HOMO and LUMO energies.

Table 3: Calculated Global Reactivity Descriptors for 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline (Illustrative Data)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.23 |

| Chemical Potential (μ) | -3.54 |

| Chemical Hardness (η) | 2.31 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.72 |

Note: This data is illustrative and derived from the illustrative HOMO and LUMO energies in Table 2.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. ohio-state.educecam.orgyoutube.com It is a powerful tool for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.net TD-DFT calculations can determine the energies of vertical electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline, TD-DFT calculations would predict the wavelengths of maximum absorption (λ_max) and help assign the nature of the electronic transitions, such as π → π* or n → π* transitions, which are characteristic of such chromophoric systems.

Intermolecular Interaction Analysis using Hirshfeld Surfaces and Quantum Chemical Topology

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in the crystalline state. bohrium.comnih.govnih.govacs.org The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding molecules.

Quantum Chemical Topology (QCT) offers a more profound analysis of chemical bonding and intermolecular interactions by examining the topological features of the electron density. nih.govnih.govresearchgate.net Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can identify bond critical points and characterize the nature of chemical bonds and non-covalent interactions based on the properties of the electron density at these points.

Non Biological Applications and Material Science Relevance of 8 Ethoxy 2,2 Dimethyl 1,2 Dihydroquinoline and Derivatives

Role as Coupling Reagents in Organic Synthesis

While specific data on 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline as a coupling reagent is limited, its structural analog, N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), is a well-established and highly effective reagent in this capacity. The principles of its function provide insight into the potential applications of related dihydroquinoline derivatives.

Peptide Synthesis Methodologies

EEDQ is widely utilized as a coupling reagent for the formation of amide bonds, a critical step in peptide synthesis. It is classified as a mixed anhydride (B1165640) condensation reagent that facilitates the coupling of acyl amino acids to amino acid esters. biosynth.comhighfine.com The primary advantage of using EEDQ is its ability to promote high-yield peptide bond formation with significant suppression of racemization, which is crucial for maintaining the stereochemical integrity of peptides. wikipedia.orgcdnsciencepub.com

The mechanism involves a two-step process where EEDQ first activates the carboxyl group of an N-protected amino acid to form a reactive mixed anhydride intermediate. This intermediate then readily reacts with the amino group of another amino acid or peptide to form the desired peptide bond. This process is efficient in both solution-phase and solid-phase peptide synthesis. biosynth.com A key operational benefit is that EEDQ does not necessitate the addition of a tertiary base for acylation. highfine.combachem.com Byproducts of the reaction, such as quinoline (B57606) and ethanol, can be easily removed with acidic aqueous solutions. highfine.com

The effectiveness of EEDQ has been compared to other coupling methods. For instance, in one study, the monomeric form (EEDQ) produced a 95.0% yield of L-dipeptide, while a polymeric version yielded 91.9%, comparable to the widely used DCC/HOSu combination which yielded 91.1%. cdnsciencepub.com

Table 1: Comparative Yield of Dipeptide Synthesis

| Coupling Reagent/Method | Yield of L-dipeptide | Reference |

|---|---|---|

| EEDQ (monomeric) | 95.0% ± 0.1% | cdnsciencepub.com |

| Polymeric EEDQ | 91.9% ± 0.7% | cdnsciencepub.com |

| DCC with 2 equiv. HOSu | 91.1% ± 0.1% | cdnsciencepub.com |

Data represents the percentage of the desired L-dipeptide formed during a model coupling reaction.

Bioconjugation Strategies (e.g., Antibody-Drug Conjugates)

The precise and mild activation capabilities of EEDQ extend its utility to bioconjugation, the process of linking biomolecules to other molecules, such as drugs or probes. This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs), which combine the targeting specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug. nih.govmdpi.com

EEDQ can be employed to form the stable amide bond linking the drug payload to the antibody. biosynth.com The strategy aims to deliver highly potent cytotoxic agents directly to tumor cells while minimizing exposure to healthy tissues, thereby increasing efficacy and reducing systemic toxicity. nih.govnjbio.com Beyond ADCs, EEDQ has been used in the creation of DNA-encoded bioconjugates, which involve the reaction of an amine, a carboxylic acid, and a DNA fragment. biosynth.com It has also been applied in the regioselective quaternization of chitosan, a biocompatible polymer, demonstrating its versatility in modifying complex biomolecules. sigmaaldrich.com

Antioxidant Mechanisms and Radical Scavenging Capabilities in Chemical Systems

Derivatives of dihydroquinoline are recognized for their antioxidant properties, which are often attributed to the nitrogen-containing heterocyclic ring system. researchgate.netnih.gov The secondary amine within the dihydroquinoline ring is a key functional group that can participate in radical scavenging reactions.

Investigation of Reaction Rates with Peroxyl Radicals

Peroxyl radicals (ROO•) are key intermediates in autoxidation processes and are implicated in various forms of chemical degradation. The ability of an antioxidant to react with and neutralize these radicals is a measure of its protective capacity. The general reaction involves the donation of a hydrogen atom from the antioxidant (AH) to the peroxyl radical:

ROO• + AH → ROOH + A•

Table 2: General Rate Constants for Peroxyl Radical Reactions

| Reactants | Rate Constant (k) | System | Reference |

|---|---|---|---|

| Alkyl Radical + O₂ | ~10⁹ L mol⁻¹s⁻¹ | General | nist.gov |

| Organic Peroxyl Radical + Nitric Oxide | 1-3 x 10⁹ L mol⁻¹s⁻¹ | Aqueous Solution | nih.gov |

| RO₂ + HO₂ | 1.5-2.0 x 10¹¹ cm³ molecule⁻¹s⁻¹ | Gas Phase | rsc.org |

These values represent typical reaction rates and provide context for the potential reactivity of dihydroquinoline derivatives as radical scavengers.

Formation and Stability of Nitroxide Radicals

The antioxidant activity of secondary amines, like the one in the dihydroquinoline scaffold, can proceed through the formation of a nitroxide radical (R₂NO•). This occurs when the parent amine is oxidized, losing the hydrogen atom from the nitrogen. These cyclic nitroxides can be remarkably stable free radicals, a stability conferred by steric hindrance from adjacent groups (like the gem-dimethyl groups at the C2 position) which prevents radical-radical dismutation. nih.gov

The stability of nitroxide radicals is a critical factor in their function. They can participate in redox cycles, acting as catalysts to dismutate reactive oxygen species. nih.gov The environment plays a significant role in their stability; for instance, ionic liquids have been shown to enhance the stability of nitroxide radicals through strong interactions between the radical and the ionic liquid ions, an effect that goes beyond simple viscosity. rsc.orgresearchgate.net The formation of a stable nitroxide radical from 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline would be a key indicator of its potential as a regenerative antioxidant in certain chemical systems.

Precursors for Advanced Heterocyclic Compounds and Scaffold Design

The dihydroquinoline core is a valuable structural motif and a versatile precursor for the synthesis of more complex heterocyclic systems. nih.gov There is significant interest in using hydroquinoline fragments to build novel polycondensed heterocyclic compounds with potential applications in medicinal chemistry and material science. nih.govresearchgate.net

For example, research has demonstrated the synthesis of novel systems like biosynth.comhighfine.comdithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-diones starting from dihydroquinoline-1-thiones. researchgate.net Other studies have shown that 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline can be condensed with reagents like dimethylacetylenedicarboxylate (DMAD) to afford complex cyclic products. nih.gov Furthermore, formyl-substituted dihydroquinolines serve as starting materials for various coumarin (B35378) derivatives containing the dihydroquinoline moiety. nih.gov The ability to use the 1,2-dihydroquinoline (B8789712) framework as a scaffold highlights its importance in combinatorial chemistry and the design of new functional molecules. nih.govresearchgate.net

Exploration in Photonic Materials (e.g., Photochromic Materials, Laser Dyes)

The investigation of 1,2-dihydroquinoline derivatives has revealed their potential as components in photonic materials, a field focused on materials that can control and manipulate light. This potential stems from their inherent photochromic and fluorescent properties.

Photochromic Materials:

Certain members of the 1,2-dihydroquinoline family have been observed to exhibit reversible photochromism. nasa.gov This phenomenon involves a change in the absorption spectrum of the compound upon irradiation with visible or ultraviolet light, with the ability to revert to its original state through a secondary process, such as heating. nasa.gov This reversible transformation between two distinct isomers, each with different absorption characteristics, is the basis for their application in photochromic materials. A patent has also been granted for photochromic compounds featuring a dihydroquinoline core structure, highlighting their commercial potential in applications like smart windows, optical data storage, and light-sensitive switches. google.com The photochemical reactions of 1,2-dihydroquinolines can lead to the formation of benzoazahexatriene intermediates, which are central to their photochromic behavior. rsc.org

Laser Dyes and Optoelectronic Applications:

Quinoline derivatives have been identified as promising candidates for optoelectronic applications due to their significant electroluminescence efficiency and unique optical properties arising from extensive electron delocalization. nih.govnih.gov Research into novel classes of quinoline derivatives has explored their random laser properties. nih.gov In such systems, when combined with scattering nanoparticles like zinc oxide, these derivatives can exhibit laser-like emission. nih.gov The study of diquinoline derivatives has further demonstrated their potential in optoelectronic applications, with their electrochemical and optical properties being tunable based on their molecular structure. worktribe.com

While direct studies on 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline as a laser dye are not extensively documented, the broader family of quinoline and dihydroquinoline derivatives shows significant promise in this area. nih.govnih.gov Their application in luminescent materials further underscores their relevance in the development of advanced photonic devices. nih.gov

Applications in Coordination Chemistry as Ligands for Metal Complexes

The nitrogen atom within the heterocyclic ring and the potential for other donor atoms in substituted derivatives make 1,2-dihydroquinolines and their analogues attractive ligands in coordination chemistry. The formation of metal complexes can significantly alter and enhance the electronic and photophysical properties of the parent molecule, leading to a wide array of applications.

A closely related and extensively studied derivative is 8-hydroxyquinoline (B1678124) (8-HQ). nih.govscirp.orgresearchgate.net The nitrogen atom of the quinoline ring and the adjacent hydroxyl group in 8-HQ create a bidentate chelate, readily forming stable complexes with a variety of metal ions. nih.govscirp.org This chelating ability is a key feature that can be extrapolated to derivatives like 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline, where the ethoxy group could also participate in metal coordination.

Metal Complexes of 8-Hydroxyquinoline and Analogues:

The metal complexes of 8-HQ and its derivatives have found use in diverse material science applications:

Organic Light-Emitting Diodes (OLEDs): Tris(8-hydroxyquinolinato)aluminum (Alq3) is a well-known metal complex that is widely utilized as an emissive and electron-transporting material in OLEDs. scirp.org The high fluorescence of many metal-oxine chelates is a critical property for this application. uci.edu

Chemosensors: The fluorescence of 8-HQ complexes is often highly dependent on the specific metal ion bound. This property has been exploited in the development of fluorescent chemosensors for the detection of various metal ions, including zinc, cadmium, and lead. scirp.orguci.edu

Catalysis: Metal complexes incorporating quinoline-based ligands have been investigated for their catalytic activity in various organic transformations.

Coordination Characteristics:

Studies on metal complexes with 8-hydroxyquinoline have provided insights into their structural and stoichiometric properties. For instance, with divalent metal ions like Co(II) and Ni(II), 8-HQ typically forms complexes with a 1:2 metal-to-ligand molar ratio (ML2). scirp.org Depending on the metal and reaction conditions, these complexes can adopt different geometries, such as square planar or octahedral. researchgate.netscirp.org

| Metal Ion | Ligand | Stoichiometry (M:L) | Geometry | Application of Complex | Reference |

| Aluminum(III) | 8-Hydroxyquinoline | 1:3 | Octahedral | OLEDs | scirp.org |

| Cobalt(II) | 8-Hydroxyquinoline | 1:2 | Octahedral | Antimicrobial Activity | scirp.org |

| Nickel(II) | 8-Hydroxyquinoline | 1:2 | Octahedral | Antimicrobial Activity | scirp.org |

| Copper(II) | 8-Hydroxyquinoline | 1:2 | Square Planar | Antimicrobial Activity | scirp.org |

| Zinc(II) | 8-Hydroxyquinoline-5-sulfonic acid | - | - | Fluorescent Probes | uci.edu |

| Cadmium(II) | 8-Hydroxyquinoline-5-sulfonic acid | - | - | Fluorescent Probes | uci.edu |

While specific research on the coordination chemistry of 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline is limited, the well-established behavior of its structural analogues, particularly 8-hydroxyquinoline, strongly suggests its potential to act as a versatile ligand in the formation of functional metal complexes for a range of material science applications.

Future Research Directions and Unexplored Avenues for 8 Ethoxy 2,2 Dimethyl 1,2 Dihydroquinoline

The study of 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline, while established in certain domains, presents a significant landscape for future scientific exploration. The evolution of synthetic chemistry, analytical techniques, and computational power opens new frontiers for investigating this molecule and its derivatives. The following sections outline key areas where future research could yield substantial advancements, from creating more sustainable production methods to discovering entirely new functionalities.

Q & A

Basic: What are the established synthetic routes for preparing 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline and its derivatives?

Methodological Answer:

Synthesis of dihydroquinoline derivatives often involves acid-catalyzed condensation reactions. For example, methyl pyruvate and p-acetyl aniline can be condensed using Bi(OTf)₃ as a Lewis acid catalyst under microwave irradiation to yield 1,2-dihydroquinoline derivatives . Alternative routes include the use of aromatic amines and ketones with Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) to form the dihydroquinoline core . Purification typically involves flash chromatography (e.g., silica gel with ethyl acetate/cyclohexane gradients) and recrystallization .

Basic: How is the structural conformation of 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline characterized experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for determining puckering parameters and hydrogen-bonding motifs. For instance, sofa conformations in dihydroquinoline derivatives are quantified using Cremer-Pople parameters (e.g., QT = 0.348 Å, θ = 49.3°) . Spectroscopic methods like NMR (¹H/¹³C) and IR are used to confirm substituent positions and hydrogen bonding (e.g., N–H⋯O interactions in crystal lattices) .

Basic: What in vitro assays demonstrate the biological activity of 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline derivatives?

Methodological Answer:

- Antioxidant Activity : Pulse radiolysis measures superoxide radical (O₂⁻) scavenging rates (k = 1.5 × 10⁷ dm³ mol⁻¹ s⁻¹ for CH 402) . Chemiluminescence assays (luminol + hemin) detect H₂O₂ reduction in glucose oxidase systems .

- Enzyme Inhibition : Mitochondrial transhydrogenase activity is assessed via oxonol VI absorbance changes (630–603 nm) to monitor membrane potential disruption .

Advanced: How does 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline interact with microbial enzyme systems?

Methodological Answer:

In Pseudomonas putida 86, 2-oxo-1,2-dihydroquinoline 8-monooxygenase (a two-component class IB oxygenase) catalyzes substrate-specific oxygenation. The oxygenase component (OxoO) contains Rieske-type [2Fe-2S] clusters and requires NADH, molecular oxygen, and Fe²⁺ for activity . Phylogenetic analysis reveals OxoO’s homology to class IA oxygenases, suggesting modular evolution . Experimental validation includes:

- Reductase-Oxygenase Coupling : NADH-dependent electron transfer assays .

- Substrate Specificity Testing : Screening against 25+ analogs (e.g., xanthine, coumarin) to confirm exclusivity for 2-oxo-1,2-dihydroquinoline .

Advanced: What mechanistic insights explain the antioxidant properties of dihydroquinoline derivatives?

Methodological Answer:

- Superoxide Scavenging : Pulse radiolysis quantifies second-order rate constants (k = 4.1 × 10⁸ dm³ mol⁻¹ s⁻¹ for MTDQ-DA) .

- Lipid Peroxidation Inhibition : Microsomal fractions from rat liver are treated with NADPH/Fe³⁺ or ascorbic acid to induce peroxidation, monitored via thiobarbituric acid-reactive substances (TBARS) .

- Chemiluminescence Assays : Luminol/hemin systems detect H₂O₂ reduction in glucose oxidase reactions .

Advanced: How should researchers design experiments to study the biodegradation of 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline in environmental samples?

Methodological Answer:

- Enzyme Purification : Use ammonium sulfate precipitation, ion-exchange chromatography, and gel filtration to isolate reductase (OxoR) and oxygenase (OxoO) components .

- Activity Assays : Monitor NADH oxidation at 340 nm or oxygen consumption with a Clark electrode .

- Phylogenetic Analysis : Compare OxoO sequences (e.g., ClustalW alignment) with class IA/IB oxygenases to identify evolutionary relationships .

Advanced: How can contradictory data on enzyme inhibition by dihydroquinoline derivatives be resolved?

Methodological Answer:

Contradictions in inhibition mechanisms (e.g., DCCD vs. EEDQ effects on mitochondrial transhydrogenase) require:

- Kinetic Profiling : Determine reaction order (e.g., pseudo first-order for EEDQ) and stoichiometry (1:1 EEDQ:enzyme ratio) .

- Covalent Modification Analysis : Use radiolabeled probes (e.g., [³H]aniline) to identify carboxyl group targeting by EEDQ .

- Functional Redundancy Tests : Compare hydride ion transfer (NADPH → AcPyAD) and proton translocation activities under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.